molecular formula C11H9ClFNO3S B5100326 2-fluoroethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate

2-fluoroethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate

Cat. No.: B5100326
M. Wt: 289.71 g/mol
InChI Key: CINGUVQISOKVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoroethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzothiazole ring, a chloro group, and a fluoroethyl ester group, which contribute to its unique chemical properties.

Properties

IUPAC Name

2-fluoroethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO3S/c12-7-2-1-3-8-10(7)14(11(16)18-8)6-9(15)17-5-4-13/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINGUVQISOKVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)OCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoroethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate typically involves the reaction of 4-chloro-2-oxo-1,3-benzothiazole with 2-fluoroethyl acetate. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the esterification process. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-fluoroethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoroethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoroethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate
  • Methyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate
  • 2-chloroethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate

Uniqueness

2-fluoroethyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate is unique due to the presence of the fluoroethyl group, which can enhance its biological activity and selectivity. The fluoro group can influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.

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